molecular formula C24H30FN3O4S B2477108 N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898406-95-6

N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2477108
CAS No.: 898406-95-6
M. Wt: 475.58
InChI Key: IJMBWBGIKVXPJH-UHFFFAOYSA-N
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Description

N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its complex structure incorporates several pharmacophores known to confer biological activity. The molecule features a sulfonylpiperidine scaffold, a motif frequently found in compounds that act as enzyme inhibitors or receptor modulators . The presence of both the 4-fluoro-3-methylbenzenesulfonyl group and the 2,4-dimethylphenyl moiety suggests potential for high target affinity and selectivity. Fluorine-containing molecules are particularly valuable in pharmaceutical development, as the introduction of fluorine can profoundly influence a compound's conformation, pKa, membrane permeability, and metabolic stability . Similarly, sulfur-containing sulfone groups are known to play important roles in a variety of biological activities and are common in many therapeutic agents . This compound is supplied as a high-purity material, intended for use in biochemical and pharmacological assays, including target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-16-7-10-22(18(3)14-16)27-24(30)23(29)26-12-11-19-6-4-5-13-28(19)33(31,32)20-8-9-21(25)17(2)15-20/h7-10,14-15,19H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMBWBGIKVXPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Coupling Reactions: The final coupling of the piperidine intermediate with the aromatic components is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N’-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: Its unique structural properties make it a candidate for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of pharmacologically active molecules:

2.1 Piperidine Sulfonamides
  • AM 251 (from ): A carboxamide-piperidine derivative with a pyrazole core. Both compounds utilize piperidine as a conformational scaffold, but AM 251 lacks the ethanediamide and benzenesulfonyl groups, instead incorporating a pyrazole-carboxamide for cannabinoid receptor antagonism .
  • Ethyl phenyl(piperidin-2-yl)acetate (–6): Shares the piperidine ring but replaces the sulfonamide with an ester group. This difference likely reduces metabolic stability compared to the target compound’s sulfonyl moiety .
2.2 Amide Derivatives
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl)propanamide (): Features a similar amide bond but replaces the piperidine-sulfonyl group with a biphenyl system. The indole moiety in this compound may confer serotonin receptor affinity, whereas the target compound’s benzenesulfonyl group could target proteases or kinases .
2.3 Sulfonyl-Containing Herbicides
  • UBIS-734 (): Contains a sulfonylpyridine-N-oxide group. While structurally distinct, both compounds leverage sulfonyl groups for electronic effects, though UBIS-734 is optimized for herbicidal activity via radical generation in plants .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Potential Applications Reference
Target Compound Piperidine-ethanediamide 4-Fluoro-3-methylbenzenesulfonyl, oxamide CNS modulation, enzyme inhibition
AM 251 Piperidine-pyrazole Pyrazole-carboxamide Cannabinoid receptor antagonist
Ethyl phenyl(piperidin-2-yl)acetate Piperidine-ester Phenylacetate ester Controlled substance (opioid analog)
N-(2-(1H-Indol-3-yl)ethyl)-...propanamide Biphenyl-indole Fluoro-biphenyl, tryptamine-derived amide Serotonin receptor modulation
UBIS-734 Sulfonylpyridine-N-oxide 2-(Dimethylphenyl)sulfonyl Herbicidal activity

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity : The 4-fluoro-3-methylbenzenesulfonyl group in the target compound likely increases lipophilicity compared to unsubstituted sulfonamides, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Ethanediamide bridges are less prone to hydrolysis than esters (e.g., ethyl phenyl(piperidin-2-yl)acetate), suggesting improved oral bioavailability .
  • Receptor Binding : The piperidine-sulfonamide motif is common in sigma-1 receptor ligands, though the ethanediamide may redirect selectivity toward kinases or ion channels .

Table 2: Hypothetical Pharmacological Properties

Property Target Compound AM 251 Ethyl phenyl(piperidin-2-yl)acetate
LogP (Predicted) 3.8–4.2 4.5 2.1
Metabolic Stability High (sulfonamide, oxamide) Moderate (pyrazole) Low (ester)
Target Class Kinases, GPCRs Cannabinoid receptors Opioid receptors

Biological Activity

N'-(2,4-dimethylphenyl)-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring and a sulfonyl group, which contribute to its biological activity. The molecular formula is C21H30FN3O2SC_{21}H_{30}FN_3O_2S, and it has a molecular weight of approximately 397.55 g/mol.

The biological activity of this compound primarily involves modulation of specific receptors and enzymes in cellular pathways. Studies indicate that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and survival.

Biological Activity Data

Activity Value Reference
Anticancer potencyIC50 = 0.3 μM
Cytotoxicity against ALL cellsIC50 = 0.3–0.4 μM
Cytotoxicity against NB cellsIC50 = 0.5–1.2 μM

Case Study 1: Anticancer Efficacy

In a study evaluating the compound's anticancer properties, it was found to exhibit significant cytotoxic effects against various cancer cell lines, including acute lymphoblastic leukemia (ALL) and neuroblastoma (NB). The compound demonstrated an IC50 value of 0.3 μM against ALL cells, indicating potent activity compared to other tested compounds .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound inhibits key signaling pathways associated with cell survival and proliferation. In vitro assays showed that treatment with the compound led to reduced colony formation in cancer cells, suggesting its potential as a therapeutic agent for targeting malignant growths .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest moderate absorption and distribution characteristics, with further studies needed to elucidate its metabolism and excretion pathways.

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